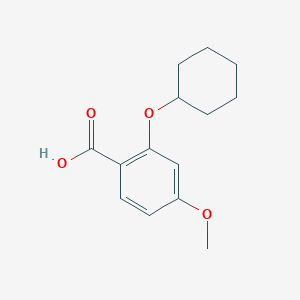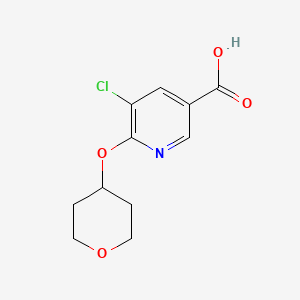
2-メチル-1-フェニルプロパン-1-スルホンアミド
説明
2-Methyl-1-phenylpropane-1-sulfonamide is a useful research compound. Its molecular formula is C10H15NO2S and its molecular weight is 213.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-1-phenylpropane-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-1-phenylpropane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-phenylpropane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
その他の有機硫黄化合物の合成
スルホンイミデートは、2-メチル-1-フェニルプロパン-1-スルホンアミドが属する有機硫黄化合物のクラスであり、他の重要な有機硫黄化合物の前駆体として使用されてきました . スルホンイミデートは、スルホンイミドアミドやスルホキシミンを合成するために使用されてきました 。これらの化合物は、その医薬品化学的特性により注目を集めています .
アルキル転移試薬
スルホンイミデートは、酸、アルコール、フェノールへのアルキル転移試薬として使用されてきました . これは、スルホンイミデートが酸性条件下で不安定であるためです .
高分子合成
スルホンイミデートは、高分子合成に使用されてきました . 具体的には、スルホンイミデートの昇温分解は、ポリ(オキソチアゼン)高分子やチオニルホスファゼンモノマーを得るために使用されてきました .
医薬品化学
スルホンイミデートの立体異性体を持つ硫黄中心は、不斉合成で使用できる有効なキラルテンプレートとして機能します . これは、キラル化合物の生成がしばしば必要な医薬品化学において重要な用途です .
アルコールの調製
2-メチル-1-フェニル-1-プロペンは、2-ブロモ-2-メチル-1-フェニルプロパン-1-オールおよび1-ブロモ-2-メチル-1-フェニルプロパン-2-オールの調製に使用されてきました . 直接言及されていませんが、2-メチル-1-フェニルプロパン-1-スルホンアミドは類似した化合物であり、同様の方法で使用できる可能性があります。
研究における内部標準
2-メチル-1-フェニルプロパン-1-スルホンアミドとは直接関係ありませんが、イソブチルベンゼンなどの類似した化合物が研究における内部標準として使用されてきたことに注意してください . 2-メチル-1-フェニルプロパン-1-スルホンアミドも特定の状況では同様の機能を果たす可能性があります。
作用機序
Target of Action
They are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase .
Mode of Action
Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth . They are competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid .
Biochemical Pathways
Based on the known action of sulfonamides, it can be inferred that the compound may interfere with the folic acid synthesis pathway in bacteria .
Result of Action
As a sulfonamide, it is expected to have bacteriostatic activity, inhibiting the growth of bacteria by interfering with their folic acid synthesis .
Action Environment
Like other sulfonamides, its activity may be influenced by factors such as ph, temperature, and the presence of other substances .
生化学分析
Biochemical Properties
2-Methyl-1-phenylpropane-1-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 2-Methyl-1-phenylpropane-1-sulfonamide to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of 2-Methyl-1-phenylpropane-1-sulfonamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, 2-Methyl-1-phenylpropane-1-sulfonamide can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, 2-Methyl-1-phenylpropane-1-sulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and can inhibit or activate their function. This binding often involves interactions with the active sites of these enzymes, leading to changes in their activity. Furthermore, 2-Methyl-1-phenylpropane-1-sulfonamide can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1-phenylpropane-1-sulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-1-phenylpropane-1-sulfonamide remains stable under certain conditions but can degrade over time, leading to changes in its efficacy and impact on cells . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of 2-Methyl-1-phenylpropane-1-sulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful as the dosage increases . These findings highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
2-Methyl-1-phenylpropane-1-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites . These metabolic pathways can influence the overall activity and efficacy of 2-Methyl-1-phenylpropane-1-sulfonamide in biological systems.
Transport and Distribution
The transport and distribution of 2-Methyl-1-phenylpropane-1-sulfonamide within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can affect its overall function and impact on cellular processes.
Subcellular Localization
2-Methyl-1-phenylpropane-1-sulfonamide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interactions with specific biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
2-methyl-1-phenylpropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)10(14(11,12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNHOPPLLOIBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249032-33-4 | |
| Record name | 2-methyl-1-phenylpropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1453735.png)

![[2-(Cyclopentyloxy)-4-methylphenyl]methanamine](/img/structure/B1453739.png)







